molecular formula C4H12ClNO B1225044 N-(tert-Butyl)hydroxylamine hydrochloride CAS No. 57497-39-9

N-(tert-Butyl)hydroxylamine hydrochloride

Cat. No.: B1225044
CAS No.: 57497-39-9
M. Wt: 125.6 g/mol
InChI Key: DCSATTBHEMKGIP-UHFFFAOYSA-N
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Description

N-(tert-Butyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C4H12ClNO. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents such as alcohols and ethers. This compound is known for its reducing and electrophilic properties, making it useful in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

It is known to be used in spin trapping of short-lived radicals .

Mode of Action

N-(tert-Butyl)hydroxylamine hydrochloride interacts with its targets by trapping short-lived radicals . This interaction results in the stabilization of these radicals, preventing them from causing potential damage to cellular structures.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the trapping of short-lived radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylamine Hydrochloride and tert-Butylamine Reaction:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Comparison with Similar Compounds

  • O-tert-Butylhydroxylamine hydrochloride
  • N-Benzylhydroxylamine hydrochloride
  • N-Methylhydroxylamine hydrochloride

Comparison:

Properties

IUPAC Name

N-tert-butylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSATTBHEMKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16649-50-6 (Parent)
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60206107
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57497-39-9
Record name 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57497-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butyl)hydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(tert-Butyl)hydroxylamine hydrochloride in studying palmitoylation?

A1: this compound acts as a palmitoyl acyltransferase (PAT) inhibitor. [] PATs are enzymes responsible for attaching palmitic acid to proteins, a process known as palmitoylation. By inhibiting PATs, this compound prevents palmitoylation, allowing researchers to study the downstream effects of this modification. In the cited research, it was used alongside 2-bromopalmitate to confirm the role of palmitoylation in the enhancement of global palmitoylation level, palmitoylation of PSD-95 and glutamate receptors, postsynapse density localization of PSD-95, surface expression of AMPARs, and synaptic strength of cultured hippocampal neurons upon TTX pretreatment. []

Q2: The research mentions that palmitoylation is important for synaptic plasticity and fear memory. How does this compound help researchers investigate this?

A2: Researchers can use this compound to inhibit palmitoylation in neurons and then observe the effects on synaptic plasticity and fear memory formation. [] If inhibiting palmitoylation with this compound disrupts these processes, it strengthens the evidence that palmitoylation plays a crucial role. This approach helps to establish a causal link between palmitoylation and these important neurological functions.

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